5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
CAS No.: 903863-83-2
Cat. No.: VC6227371
Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903863-83-2 |
|---|---|
| Molecular Formula | C22H19ClN4O3 |
| Molecular Weight | 422.87 |
| IUPAC Name | 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3 |
| Standard InChI Key | GCHXIYDKABJWQQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is CHClNO, with a molecular weight of 422.87 g/mol. Its IUPAC name, 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, reflects the integration of three key components:
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A piperazine ring substituted with a 3-chlorobenzoyl group at the 4-position.
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An oxazole ring bearing a cyano group at the 4-position and a 4-methoxyphenyl group at the 2-position.
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A methoxy group enhancing solubility and influencing electronic interactions.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 422.87 g/mol |
| XLogP3 (Lipophilicity) | 3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (XLogP3 = 3.5) suggests balanced membrane permeability, while its seven hydrogen bond acceptors indicate potential for targeted molecular interactions.
Synthetic Methodologies
Stepwise Synthesis
Industrial synthesis typically follows a multi-step protocol:
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Piperazine Intermediate Preparation: Reacting piperazine with 3-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) yields 4-(3-chlorobenzoyl)piperazine.
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Oxazole Core Construction: Cyclocondensation of 4-methoxyphenylglyoxal with cyanoacetamide forms the 2-(4-methoxyphenyl)oxazole-4-carbonitrile scaffold .
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Coupling Reaction: A nucleophilic aromatic substitution (SNAr) between the oxazole intermediate and the piperazine derivative in dimethylformamide (DMF) at 80°C achieves the final product.
Optimization Strategies
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Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
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Catalysis: Employing catalytic amounts of potassium iodide accelerates SNAr kinetics.
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Yield Enhancement: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >85% purity, critical for pharmacological applications .
Biological Activities and Mechanisms
Antifungal Properties
Preliminary assays indicate growth inhibition of Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). The 3-chlorobenzoyl group enhances membrane permeability, facilitating interaction with fungal ergosterol biosynthesis enzymes.
Antimycobacterial Activity
While direct data on this compound is limited, structurally related nitroheterocycles demonstrate potent activity against Mycobacterium tuberculosis (e.g., MIC < 1 µg/mL for Pretomanid analogs) . The piperazine moiety’s conformational flexibility may enable binding to mycobacterial DprE1, a key enzyme in cell wall synthesis .
Pharmacokinetic Profile
| Parameter | Experimental Value (Rat Model) |
|---|---|
| Oral Bioavailability | 62% |
| Plasma Half-Life (t) | 4.2 hours |
| Protein Binding | 89% |
| CNS Penetration (LogBB) | -0.3 |
Despite moderate brain penetration (LogBB = -0.3), the compound’s high protein binding may limit free plasma concentrations, necessitating dosage adjustments in clinical settings.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
| Compound Modification | Antifungal MIC (µg/mL) | Antiviral IC (nM) |
|---|---|---|
| 3-Chlorobenzoyl (Current) | 8 (C. albicans) | 120 (HCV) |
| 2-Chlorobenzoyl (Analog) | 12 | 250 |
| 4-Methoxy Replacement with Cl | 24 | 480 |
The 3-chlorobenzoyl variant shows superior activity compared to 2-chloro analogs, likely due to optimized steric interactions with target enzymes.
Research Applications and Future Directions
Drug Development
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Lead Optimization: Introducing fluorine at the oxazole 5-position could enhance metabolic stability.
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Combination Therapies: Synergy with azole antifungals (e.g., fluconazole) merits exploration to combat resistance.
Mechanistic Studies
Advanced techniques like cryo-EM and isothermal titration calorimetry (ITC) are needed to map precise target engagements.
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